molecular formula C24H19Cl2NO4 B13182237 Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid

Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid

Cat. No.: B13182237
M. Wt: 456.3 g/mol
InChI Key: JBFKUGQWZXNAMM-UHFFFAOYSA-N
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Description

Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid is a fluorinated, chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is critical for solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine. The 2,3-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKUGQWZXNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with a suitable 2,3-dichlorophenyl halide under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the 2,3-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid is a versatile building block with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and analytical chemistry .

Peptide Synthesis

  • Role: It serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high purity and yield .
  • Function: The compound allows for the selective modification of amino acids due to its protecting group properties . Its stability under various conditions makes it a preferred choice for researchers in organic chemistry .

Drug Development

  • Value: Its unique structure is valuable in the pharmaceutical industry for developing new drugs, especially those targeting specific receptors .
  • Impact: It enhances the efficacy and selectivity of therapeutic agents and is beneficial in designing novel pharmaceuticals with enhanced bioactivity and specificity for targeted therapies .

Bioconjugation

  • Function: It is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules .
  • Application: Useful in the development of targeted drug delivery systems and enabling the attachment of biomolecules to drugs or diagnostic agents .

Research in Neuroscience

  • Role: It plays a role in studying neurotransmitter systems, particularly in the design of compounds that can modulate synaptic activity .
  • Impact: It is crucial for understanding various neurological disorders, and its derivatives are explored for their potential role in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Analytical Chemistry

  • Application: This chemical is employed in analytical methods for detecting and quantifying amino acids and peptides .
  • Benefit: Providing researchers with reliable data for their studies .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituent(s) Protecting Group Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications References
This compound 2,3-diCl Fmoc C24H20Cl2NO4* ~457.3 (calculated) N/A Peptide synthesis, drug discovery
Fmoc-(S)-3-Amino-3-(3-pyridyl)propionic acid 3-pyridyl Fmoc C23H20N2O4 388.42 >95 DNA-encoded library synthesis
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)propionic acid 2-NO2 Fmoc C24H20N2O6 432.43 >98 UV-cleavable peptide synthesis
Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)-propionic acid 4-OH Fmoc C24H21NO5 403.43 >98 Fluorescent probe synthesis
Fmoc-(S)-3-Amino-3-(3-fluorophenyl)-propionic acid 3-F Fmoc C24H20FNO4 405.42 98 Organic synthesis intermediates
Boc-(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid 2,3-diCl Boc C14H16Cl2NO4 333.19 N/A Alternative protecting group strategies
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid 2-OH Fmoc C24H21NO5 403.43 >95 Bioconjugation, enzyme studies

*Calculated molecular formula and weight based on structural analogs.

Research Findings and Key Insights

Electronic and Steric Effects

  • Chlorinated Derivatives: The 2,3-dichlorophenyl group enhances lipophilicity and steric hindrance compared to monosubstituted (e.g., 4-Cl) or non-halogenated analogs (e.g., phenyl). This increases membrane permeability in drug candidates but may reduce solubility in aqueous systems .
  • Nitro vs. Hydroxy Substituents : The 2-nitrophenyl variant (Anp) is utilized in UV-sensitive peptide linkers due to the photolabile nitro group, enabling controlled cleavage under UV light . In contrast, hydroxy-substituted analogs (e.g., 4-OH) improve solubility and facilitate hydrogen bonding in protein interactions .

Biological Activity

  • Molecular Formula : C₁₈H₁₉Cl₂N₃O₄
  • Molecular Weight : 456.32 g/mol
  • CAS Number : 501015-35-6

Synthesis and Applications

The synthesis of Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)-propionic acid typically involves several steps, including the protection of amino groups and selective modifications of the phenyl substituent. This compound serves multiple roles in research:

  • Peptide Synthesis : Acts as a protecting group, facilitating selective modifications of amino acids.
  • Drug Development : Its unique structure aids in designing novel pharmaceuticals with enhanced bioactivity.
  • Bioconjugation : Used for attaching biomolecules to drugs or diagnostic agents.
  • Neuroscience Research : Explored for its potential in modulating neurotransmitter systems.

While direct studies on this compound are sparse, related compounds have shown various biological activities:

  • Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
  • Antimicrobial Properties : Derivatives of dichlorophenylalanine have been studied for their antimicrobial effects, indicating potential applications in combating infections.
  • Anticancer Activity : Some analogs have demonstrated efficacy in inhibiting tumor growth and proliferation.

Case Studies

  • Neurotransmitter Modulation : A study examining derivatives of dichlorophenylalanine highlighted their role in enhancing dopamine receptor activity, suggesting potential therapeutic applications in conditions like Parkinson's disease.
  • Antimicrobial Efficacy : Research on chlorinated phenylalanine derivatives indicated significant antimicrobial activity against various bacterial strains, including Salmonella and Staphylococcus species .
  • Cancer Treatment : Investigations into the anticancer properties of similar compounds revealed that certain derivatives could inhibit cancer cell proliferation through apoptosis pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)-propionic acidDifferent dichloro substitutionPotential neuroprotective and anticancer properties
Fmoc-(S)-beta-phenylalanineLacks chlorinated substituentsCommonly used in peptide synthesis; limited biological activity
Fmoc-(S)-3-amino-3-(2-nitrophenyl)-propionic acidContains a nitro group instead of chlorineDifferent pharmacological properties; explored for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid?

  • Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS). A validated protocol involves coupling the amino acid derivative to resin-bound peptides using activation reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF under inert conditions. Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF. Purification is performed via reverse-phase HPLC (RP-HPLC) using gradients of acetonitrile/water with 0.1% TFA .

Q. How can the enantiomeric purity of this compound be verified?

  • Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a column such as Chiralpak IA or IB. Mobile phases often consist of hexane/isopropanol with 0.1% trifluoroacetic acid (TFA). Confirmation via LC-MS or high-resolution mass spectrometry (HRMS) ensures molecular weight consistency. NMR (¹H and ¹³C) further validates structural integrity, with specific attention to the dichlorophenyl group’s proton environment .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored at –20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis. Exposure to light must be minimized due to the nitro or halogenated aromatic groups, which may undergo photodegradation. Long-term stability assessments should include periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can this amino acid derivative be incorporated into peptide sequences to study steric and electronic effects in receptor-ligand interactions?

  • Methodological Answer : Integrate the compound into peptide chains during SPPS at specific positions to probe steric hindrance or electronic effects. For example, its dichlorophenyl group may enhance hydrophobic interactions in binding pockets. Post-synthesis, circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) can evaluate conformational changes and binding affinities. Comparative studies with non-halogenated analogs (e.g., phenyl or bromophenyl derivatives) isolate electronic contributions .

Q. What strategies resolve contradictions in bioactivity data when using this compound in peptide-based assays?

  • Methodological Answer : Contradictions may arise from impurities or racemization during synthesis. Address this by:

  • Analytical Rigor : Use LC-MS/MS to identify trace impurities (<0.5% abundance) and optimize coupling/deprotection steps.
  • Chiral Analysis : Verify enantiopurity post-synthesis to rule out inactive enantiomers.
  • Positive Controls : Compare results with peptides containing structurally validated analogs (e.g., Fmoc-(S)-3-Amino-3-(4-chlorophenyl)-propionic acid) .

Q. What computational methods support the rational design of peptides containing this modified amino acid?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model the compound’s conformational flexibility in peptide backbones. Density functional theory (DFT) calculations predict electronic effects of the dichlorophenyl group on peptide-receptor interactions. Pair these with experimental mutagenesis data to validate computational predictions .

Q. How does the dichlorophenyl substituent influence peptide solubility and aggregation propensity?

  • Methodological Answer : The hydrophobic dichlorophenyl group reduces aqueous solubility, necessitating the use of co-solvents (e.g., DMSO) in biological assays. Dynamic light scattering (DLS) and thioflavin T assays monitor aggregation kinetics. To mitigate aggregation, introduce solubilizing residues (e.g., lysine or arginine) adjacent to the modified amino acid .

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